![molecular formula C11H12F3NO2 B14214007 Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- CAS No. 825628-63-5](/img/structure/B14214007.png)
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-: is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and Lewis acidic ionic liquids provides a more eco-friendly and efficient alternative. This method not only reduces reaction times but also enhances the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances its reactivity and stability.
Biology: In biological research, the compound is used to study enzyme interactions and protein binding due to its unique chemical structure.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dimethylbenzamide
Uniqueness
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it more effective in various applications compared to other benzamide derivatives .
Conclusion
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure, particularly the trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for scientific research and industrial production.
Propiedades
Número CAS |
825628-63-5 |
|---|---|
Fórmula molecular |
C11H12F3NO2 |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
N-[(2R)-1,1,1-trifluoro-4-hydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9(6-7-16)15-10(17)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,15,17)/t9-/m1/s1 |
Clave InChI |
FOVYOZRCJNUKLQ-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@H](CCO)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
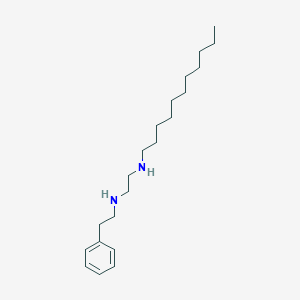
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)

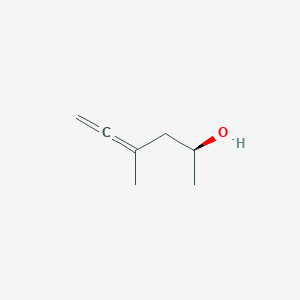
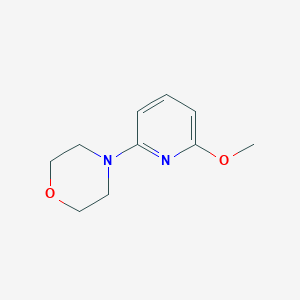
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)

![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
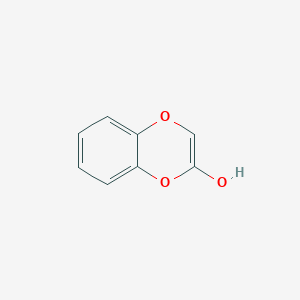
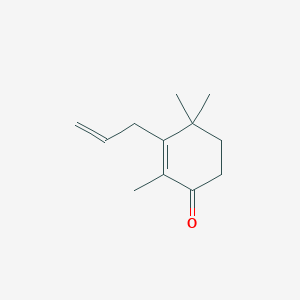
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
